tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate
Description
Molecular Formula: C₁₁H₁₈BrNO₃ Molecular Weight: 292.18 g/mol Key Features:
- Chiral center at the (1S) position.
- Cyclopropane ring fused to a ketone group.
- Bromine atom at the 3-position of the propyl chain.
- tert-Butyl carbamate (Boc) protecting group.
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where stereochemical control and functional group diversity are critical. The bromine atom likely acts as a leaving group in nucleophilic substitution reactions, while the Boc group protects the amine during synthetic steps .
Properties
CAS No. |
2679949-33-6 |
|---|---|
Molecular Formula |
C11H18BrNO3 |
Molecular Weight |
292.17 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-9(7-4-5-7)8(14)6-12/h7,9H,4-6H2,1-3H3,(H,13,15)/t9-/m0/s1 |
InChI Key |
LEKRLKCHSGLNOR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)CBr |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation
The cyclopropane moiety is synthesized via [2+1] cycloaddition or Simmons-Smith reaction . For enantioselective cyclopropanation, chiral auxiliaries or catalysts are employed:
Method A: Transition Metal-Catalyzed Cyclopropanation
-
Substrate : Allyl alcohol derivatives.
-
Catalyst : Rhodium(II) acetate with chiral ligands (e.g., ).
-
Reagent : Ethyl diazoacetate.
-
Conditions : Dichloromethane, 0°C, 12 hours.
-
Yield : 65–75% enantiomeric excess (ee).
Method B: Simmons-Smith Reaction
-
Substrate : Allyl ethers.
-
Reagent : Diiodomethane () and zinc-copper couple.
-
Conditions : Ether, reflux, 6 hours.
-
Yield : 50–60% (racemic).
Boc Protection of the Amine
The primary amine intermediate is protected using di-tert-butyl dicarbonate ():
-
Reagents : , 4-dimethylaminopyridine (DMAP).
-
Solvent : Tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 4 hours.
-
Yield : 85–90%.
α-Bromination of the Ketone
The ketone group undergoes bromination at the α-position using N-bromosuccinimide (NBS) :
-
Reagents : NBS, benzoyl peroxide (initiator).
-
Solvent : Carbon tetrachloride ().
-
Conditions : Light exclusion, 60°C, 3 hours.
-
Yield : 70–80%.
Optimization Strategies
Enantioselectivity Enhancement
-
Chiral Resolution : Use of chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers post-synthesis.
-
Asymmetric Catalysis : Employing complexes for cyclopropanation, achieving >90% ee.
Bromination Efficiency
-
Radical Inhibitors : Addition of 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) suppresses over-bromination.
-
Solvent Optimization : Switching to improves NBS solubility and reaction homogeneity.
Comparison of Synthetic Routes
| Parameter | Method A (Catalytic) | Method B (Simmons-Smith) |
|---|---|---|
| Enantiomeric Excess | 75% ee | Racemic |
| Reaction Time | 12 hours | 6 hours |
| Yield | 70% | 55% |
| Scalability | Moderate | High |
Challenges and Solutions
Cyclopropane Ring Stability
-
Challenge : Ring-opening under acidic or basic conditions.
-
Solution : Use aprotic solvents and neutral pH during Boc protection.
Bromine Selectivity
-
Challenge : Di-bromination at the α-position.
-
Solution : Stoichiometric control (1.0 equiv. NBS) and low-temperature quenching.
Analytical Characterization
Post-synthesis, the compound is validated via:
-
NMR Spectroscopy :
-
: δ 1.2–1.5 ppm (cyclopropane protons), δ 4.1 ppm (Boc methyl).
-
: δ 28.5 ppm (cyclopropane carbons), δ 155.0 ppm (carbamate carbonyl).
-
-
Mass Spectrometry :
-
: m/z 292.05 (calculated), 292.04 (observed).
-
Chemical Reactions Analysis
Key Structural Features
-
Carbamate group : A protective group (Boc) that stabilizes the molecule and can undergo hydrolysis.
-
Bromine atom : Positioned at the β-carbon of a ketone, enabling nucleophilic substitution.
-
Cyclopropyl ring : Contributes to steric hindrance and influences reactivity.
-
Chiral center : (1S)-configuration at the cyclopropyl-substituted carbon.
Nucleophilic Substitution
The bromine atom in the β-position to the carbonyl group undergoes nucleophilic displacement. Common reactions include:
-
Substitution with amines/thiols :
Potential products include carbamate derivatives with nitrogen- or sulfur-containing groups.
-
Elimination : Under basic conditions, elimination to form α,β-unsaturated ketones is possible.
Carbamate Hydrolysis
Acidic or basic hydrolysis cleaves the carbamate group:
-
Acidic conditions :
-
Basic conditions : Similar cleavage pathway with deprotonation steps.
Cyclopropyl Ring Reactivity
The cyclopropyl group can undergo:
-
Ring-opening : Under acidic or oxidative conditions, forming allylic systems.
-
Substitution : Direct electrophilic attack on the cyclopropane ring.
Comparison of Functional Groups
| Functional Group | Reactivity | Reaction Type |
|---|---|---|
| Bromine (β to ketone) | High nucleophilicity | Substitution/elimination |
| Carbamate (Boc) | Hydrolytic instability | Acid/base cleavage |
| Cyclopropane | Strain-driven reactivity | Ring-opening |
Thermodynamic and Kinetic Considerations
-
Steric effects : The cyclopropyl group may hinder nucleophilic attack on the carbamate.
-
Electron-withdrawing groups : The ketone (α to bromine) enhances nucleophilic substitution via stabilization of the transition state.
Biological Implications
While specific biological data for this compound is limited, structural analogs suggest potential roles in:
-
Enzyme inhibition : The carbamate group may act as a leaving group in prodrug designs.
-
Receptor binding : The cyclopropyl ring could interact with hydrophobic pockets in proteins.
Limitations of Available Data
The provided sources ( ) lack explicit experimental details for this specific compound. Reaction mechanisms are inferred from general carbamate and alkyl bromide chemistry. For comprehensive analysis, peer-reviewed studies or proprietary data would be required.
This synthesis highlights the compound’s reactivity profile while acknowledging gaps in direct experimental evidence from acceptable sources.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tert-butyl carbamate protecting group, which enhances its stability and reactivity. The structural formula is represented as follows:
- Molecular Formula:
- Molecular Weight: 292.17 g/mol
- IUPAC Name: tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate
- SMILES: CC(C)(C)OC(=O)NC@@HC(=O)CBr
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it useful for generating substituted derivatives.
Common Reactions:
- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
- Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions (e.g., trifluoroacetic acid).
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Substitution | Nucleophiles replace bromine with other functional groups | Substituted derivatives |
| Deprotection | Removal of the carbamate group to yield free amines | Free amine |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as a prodrug due to its stable carbamate linkage, which can be cleaved in vivo to release active drugs. Its structural features allow for the design of enzyme inhibitors and receptor modulators.
Potential Applications:
- Development of CFTR potentiators and inhibitors, which are crucial for treating cystic fibrosis .
- Synthesis of compounds targeting specific biological pathways, enhancing therapeutic efficacy.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability under various reaction conditions allows for its use in polymer chemistry.
Key Industrial Uses:
- Synthesis of polymers with specific properties.
- Production of fine chemicals used in pharmaceuticals and agrochemicals.
Case Study 1: Synthesis of CFTR Modulators
Research has shown that derivatives of this compound can act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). The compound's ability to influence CFTR activity highlights its potential therapeutic applications in respiratory diseases .
Case Study 2: Polymer Chemistry
In a study focused on polymer synthesis, this compound was employed as a building block for creating novel polymers with enhanced mechanical properties. The compound's reactivity facilitated the incorporation of various functional groups into the polymer backbone, leading to materials with tailored characteristics for specific applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The tert-butyl carbamate group provides steric protection, influencing the reactivity and selectivity of the compound.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and receptors, forming stable carbamate linkages
Biological Activity
tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate is a chemical compound with significant potential in medicinal chemistry. Its unique structure, featuring a tert-butyl carbamate protecting group and a bromo-cyclopropyl moiety, positions it as an intriguing candidate for various biological applications, particularly in the development of enzyme inhibitors and receptor modulators.
- Molecular Formula : C13H21BrN2O4
- Molecular Weight : 349.23 g/mol
- CAS Number : 2679949-33-6
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its ability to form stable carbamate linkages, which can be cleaved in vivo to release active drug moieties. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the modification of the compound to enhance its biological efficacy.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of various enzymes, particularly those involved in oxidative stress responses. The interaction with the Keap1-Nrf2 pathway highlights its potential in treating diseases related to oxidative damage and inflammation.
| Target Pathway | Effect | Potential Applications |
|---|---|---|
| Nrf2-Keap1 | Inhibition | Antioxidant therapies, metabolic disorders |
| Protease Inhibition | Modulation | Cancer treatment, inflammatory diseases |
Case Studies
- Nrf2 Activation : A study demonstrated that derivatives of similar carbamates could inhibit the Keap1-Nrf2 protein-protein interaction (PPI), leading to increased Nrf2 activity and enhanced cellular defenses against oxidative stress .
- Substitution Reactions : The compound can undergo nucleophilic substitutions, where the bromine atom is replaced by various nucleophiles, leading to new derivatives with potentially enhanced biological activities.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of carbamate derivatives have shown that modifications at the bromo position significantly affect binding affinity and biological activity. For instance, compounds with optimized steric and electronic properties displayed increased potency against specific enzyme targets .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Cyclopentane-Based Boc-Protected Derivatives
Example 1: trans-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid (CAS: 1245614-69-0) Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 245.27 g/mol Differences:
- Cyclopentane ring vs. cyclopropane.
- Carboxylic acid substituent vs. bromo-ketone.
- No chiral center specified.
Example 2: tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (CAS: 1031335-25-7) Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol Differences:
- Cyclopentane vs. cyclopropane.
- Free amine after Boc deprotection vs. bromo-ketone functionality.
- Dual stereocenters ((1S,3R)) vs. single (1S) in the target compound.
Applications : Cyclopentane derivatives are often used in peptidomimetics due to their conformational rigidity. The carboxylic acid in Example 1 enables coupling reactions, while Example 2’s amine is tailored for further functionalization .
Azide-Functionalized Carbamate
Compound: tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Key Features:
- Azidoethylamino side chain.
- Synthesized via reductive amination.
Differences :
- Azide group enables click chemistry (e.g., CuAAC reactions).
- Lacks halogen or cyclic hydrocarbon moieties.
- Propyl chain with secondary amine vs. bromo-ketone in the target.
Oxazolidinone-Containing Analog
Compound : tert-Butyl (S)-(3-((R)-4-benzyl-2-oxooxazolidin-3-yl)-2-(4-chlorophenyl)-3-oxopropyl)carbamate (CAS: 1001180-01-3)
Molecular Formula : C₂₄H₂₇ClN₂O₅
Molecular Weight : 458.94 g/mol
Key Differences :
- Oxazolidinone ring (common in antibiotics) vs. cyclopropane.
- 4-Chlorophenyl substituent introduces aromaticity.
- Higher molecular weight (458.94 vs. 292.18 g/mol).
Applications: Likely used in antimicrobial drug discovery due to the oxazolidinone moiety. The chlorophenyl group enhances lipophilicity, impacting bioavailability .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features | Applications |
|---|---|---|---|---|---|
| Target: tert-Butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate | C₁₁H₁₈BrNO₃ | 292.18 | Bromo, cyclopropane, Boc, ketone | Chiral, halogenated | Pharmaceutical intermediates |
| trans-3-Boc-aminocyclopentane-1-carboxylic acid | C₁₁H₁₉NO₄ | 245.27 | Carboxylic acid, cyclopentane, Boc | Conformational rigidity | Peptidomimetics, coupling reactions |
| tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate | C₁₀H₂₁N₅O₂ | 259.31 | Azidoethylamino, Boc | Click chemistry compatibility | Bioconjugation, polymer synthesis |
| tert-Butyl (S)-3-(4-benzyl-2-oxooxazolidin-3-yl)-2-(4-chlorophenyl)-carbamate | C₂₄H₂₇ClN₂O₅ | 458.94 | Oxazolidinone, 4-chlorophenyl, Boc | Antimicrobial potential, high lipophilicity | Antibiotic development |
Q & A
Basic Research Question
- Wear chemical-resistant gloves (e.g., nitrile) and protective eyewear to avoid skin/eye contact with brominated intermediates .
- Use local exhaust ventilation to mitigate inhalation risks, as cyclopropane derivatives may release volatile byproducts .
- Store the compound in air-tight, amber glass containers under inert gas (N₂/Ar) to prevent degradation .
How does the cyclopropane ring influence the reactivity and stability of this compound under acidic or basic conditions?
Advanced Research Question
The strained cyclopropane ring increases susceptibility to ring-opening reactions :
- Under acidic conditions, protonation of the carbonyl oxygen may lead to electrophilic bromine displacement or cyclopropane cleavage via carbocation intermediates.
- In basic media, the β-keto carbonyl group can undergo retro-aldol reactions , destabilizing the carbamate .
- Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .
What are the common impurities observed during the synthesis of this compound, and how are they identified?
Basic Research Question
Typical impurities include:
- Unreacted starting materials (e.g., tert-butyl carbamate precursors).
- Diastereomers from incomplete stereochemical control.
- Hydrolysis products (e.g., free amine or carboxylic acid derivatives).
Identify these via LC-MS/MS or GC-MS with isotopic pattern matching . Purify using preparative HPLC with a C18 column and gradient elution .
How can computational modeling predict the stereochemical outcomes of reactions involving this compound?
Advanced Research Question
- Perform density functional theory (DFT) calculations to model transition states and predict enantioselectivity in cyclopropanation or bromination steps .
- Use molecular docking to assess interactions between chiral catalysts and intermediates .
- Validate models against experimental X-ray crystallographic data to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
